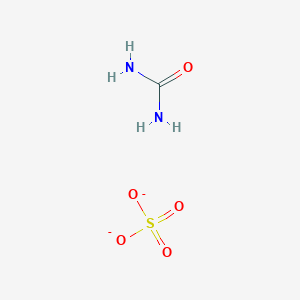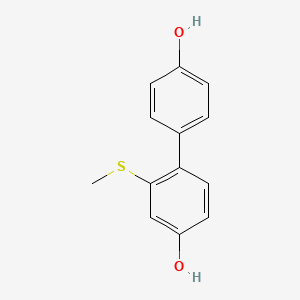
urea;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea sulfate, also known as urea sulfuric acid, is a compound formed by the reaction of urea and sulfuric acid. It is widely used in agriculture as a fertilizer due to its high nitrogen and sulfur content. Urea sulfate is also utilized in various industrial applications, including metal processing and cleaning agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Urea sulfate is typically synthesized by reacting urea with sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent overheating. The general reaction is as follows:
CO(NH2)2+H2SO4→CO(NH2)2⋅H2SO4
The reaction is carried out at a temperature range of 75-117°C, with a preheating temperature of 60-100°C. The mass ratio of urea to sulfuric acid is typically maintained between 11.83:1 and 2:1 .
Industrial Production Methods
In industrial settings, urea sulfate is produced by continuously feeding urea and sulfuric acid into a reactor. The reaction mixture is then cooled and solidified to form urea sulfate particles. This method ensures high yield and product quality while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Urea sulfate undergoes several types of chemical reactions, including hydrolysis, decomposition, and complexation.
Hydrolysis: Urea sulfate can hydrolyze in the presence of water to form ammonium sulfate and carbon dioxide.
Decomposition: At elevated temperatures, urea sulfate decomposes to release ammonia and sulfur dioxide.
Complexation: Urea sulfate can form complexes with various metal ions, which are useful in metal processing and purification.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Decomposition: High temperatures (above 150°C) are required for decomposition.
Complexation: Metal salts such as copper sulfate or zinc sulfate are used as reagents.
Major Products Formed
Hydrolysis: Ammonium sulfate and carbon dioxide.
Decomposition: Ammonia and sulfur dioxide.
Complexation: Metal-urea sulfate complexes.
Applications De Recherche Scientifique
Urea sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of other compounds.
Biology: Employed in studies related to nitrogen metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in metal processing, cleaning agents, and as a fertilizer to enhance crop yield and soil health
Mécanisme D'action
The mechanism of action of urea sulfate involves its ability to release nitrogen and sulfur, which are essential nutrients for plant growth. In biological systems, urea sulfate can be hydrolyzed by the enzyme urease to release ammonia, which is then converted to ammonium ions. These ions are readily absorbed by plants and used in various metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of Urea Sulfate
Urea sulfate is unique due to its combined nitrogen and sulfur content, making it highly effective as a fertilizer. It also has specific applications in metal processing and cleaning agents, where its ability to form complexes with metal ions is particularly valuable .
Propriétés
Formule moléculaire |
CH4N2O5S-2 |
|---|---|
Poids moléculaire |
156.12 g/mol |
Nom IUPAC |
urea;sulfate |
InChI |
InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4)/p-2 |
Clé InChI |
SSBRSHIQIANGKS-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)







